molecular formula C15H19NO3S B2718481 Benzyl 4-(acetylthio)piperidine-1-carboxylate CAS No. 146827-60-3

Benzyl 4-(acetylthio)piperidine-1-carboxylate

Cat. No.: B2718481
CAS No.: 146827-60-3
M. Wt: 293.38
InChI Key: JWYKWBXEAKBIJY-UHFFFAOYSA-N
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Description

Benzyl 4-(acetylthio)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO3S and a molecular weight of 293.39 g/mol It is known for its unique structure, which includes a piperidine ring substituted with an acetylthio group and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(acetylthio)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with acetylthio compounds under controlled conditions. One common method includes the acetylation of 4-thiopiperidine followed by esterification with benzyl chloroformate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 4-(acetylthio)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(acetylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Benzyl 4-(methylthio)piperidine-1-carboxylate
  • Benzyl 4-(ethylthio)piperidine-1-carboxylate
  • Benzyl 4-(propylthio)piperidine-1-carboxylate

Comparison: Benzyl 4-(acetylthio)piperidine-1-carboxylate is unique due to the presence of the acetylthio group, which imparts distinct reactivity and potential biological activity compared to its methylthio, ethylthio, and propylthio analogs. The acetyl group can participate in additional chemical reactions, such as acetylation and deacetylation, which are not possible with the other alkylthio derivatives .

Properties

IUPAC Name

benzyl 4-acetylsulfanylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-12(17)20-14-7-9-16(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYKWBXEAKBIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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